3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives involves several key steps, including heterocyclization, oxidative cyclization, and Dimroth rearrangement. These compounds can be synthesized through reactions involving various reagents and precursors, including N-(1,3-diphenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazones, which are subjected to oxidative cyclization to form the desired pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. Dimroth rearrangement of these compounds can yield different derivatives within the same chemical family (Shawali, Hassaneen, & Shurrab, 2008).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives is characterized by their unique fused ring system. X-ray crystallography and spectroscopic methods, including IR, 1H NMR, and mass spectrometry, are commonly used for structural characterization. These compounds often exhibit a planar structure, facilitating the analysis of their molecular geometry and electronic distribution through various spectroscopic techniques (Gomha & Farghaly, 2011).
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with hydrazonoyl halides. These reactions are crucial for the synthesis of various derivatives with potential biological activities. The reactivity of these compounds is significantly influenced by their electronic structure and the presence of substituents on the pyrimidine ring, which can affect their chemical stability and reactivity (Abdelhamid et al., 2004).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, such as melting point, solubility, and crystal structure, are influenced by their molecular structure. The presence of various functional groups can alter these properties, affecting their solubility in different solvents and their crystalline form. These physical characteristics are essential for determining the compound's suitability for further chemical modifications and applications (Davoodnia et al., 2007).
Chemical Properties Analysis
The chemical properties of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines include their acidity, basicity, and reactivity towards various reagents. These properties are determined by the electronic structure of the pyrimidine ring and the nature of the substituents. Studies on these compounds' reactivity patterns are crucial for exploring their potential as intermediates in organic synthesis and for the development of new compounds with desired biological activities (Lahmidi et al., 2019).
properties
IUPAC Name |
5-[(2,6-dimethylphenoxy)methyl]-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-10-5-4-6-11(2)14(10)23-8-13-19-20-16-12-7-18-21(3)15(12)17-9-22(13)16/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTDPSBDGWHMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN=C3N2C=NC4=C3C=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine |
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